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molecular formula C7H7BrN2O B8584706 N-((4-bromopyridin-2-yl)methyl)formamide

N-((4-bromopyridin-2-yl)methyl)formamide

Cat. No. B8584706
M. Wt: 215.05 g/mol
InChI Key: CFUGRRFQAUNZDB-UHFFFAOYSA-N
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Patent
US07868036B2

Procedure details

20.00 g of C-(4-bromopyridin-2-yl)methylamine are taken up in 60 ml of formic acid and the solution is heated to reflux over 3 hours. The reaction solution is cooled to room temperature and concentrated by evaporation, and the residue is taken up in saturated aqueous sodium hydrogencarbonate solution (300 ml) and the aqueous solution is extracted with dichloromethane (3×300 ml). The combined organic phases are washed with water (300 ml), dried over sodium sulphate and concentrated by evaporation. The title compound is identified on the basis of the Rf value from the residue by means of flash chromatography (SiO2 60F).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH2:8][NH2:9])[CH:3]=1.[CH:10](O)=[O:11]>>[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH2:8][NH:9][CH:10]=[O:11])[CH:3]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrC1=CC(=NC=C1)CN
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
C(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux over 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution is extracted with dichloromethane (3×300 ml)
WASH
Type
WASH
Details
The combined organic phases are washed with water (300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation

Outcomes

Product
Name
Type
Smiles
BrC1=CC(=NC=C1)CNC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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